molecular formula C15H15N3O4 B2624469 2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione CAS No. 2034328-02-2

2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2624469
CAS No.: 2034328-02-2
M. Wt: 301.302
InChI Key: NEVBAMOVXRXSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features an isoindoline-1,3-dione core linked to an oxadiazole ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione typically involves multiple steps. One common approach is the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The oxadiazole ring can be introduced through a cyclization reaction involving hydrazides and carboxylic acids under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The isoindoline-1,3-dione core can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is unique due to the combination of the isoindoline-1,3-dione and oxadiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these features .

Properties

IUPAC Name

2-[2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-21-9-7-12-16-13(22-17-12)6-8-18-14(19)10-4-2-3-5-11(10)15(18)20/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVBAMOVXRXSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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